molecular formula C13H10N2S B14767416 5-(Naphthalen-1-yl)-1,3-thiazol-2-amine

5-(Naphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B14767416
M. Wt: 226.30 g/mol
InChI Key: RWAIGCIAZHFMEJ-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a naphthalen-1-yl group at position 5 and an amine group at position 2. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-naphthalen-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15)

InChI Key

RWAIGCIAZHFMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2-bromo-1-(naphthalen-1-yl)ethanone and thiourea in the presence of a base such as potassium carbonate in ethanol can yield the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The naphthalene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 5-(Naphthalen-1-yl)-1,3-thiazol-2-amine and related compounds:

Compound Name Substituent Positions & Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Position 5: Naphthalen-1-yl; Position 2: NH₂ C₁₃H₁₁N₂S 227.30 High lipophilicity; potential kinase inhibition
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ) Position 4: Phenyl; Position 5: Methyl C₁₀H₁₀N₂S 190.27 Antimicrobial activity; lower logP
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine Position 5: 4-(Trifluoromethyl)benzyl C₁₁H₉F₃N₂S 258.26 Enhanced metabolic stability; antibacterial
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Position 5: 4-Chloro-2-fluorobenzyl C₁₀H₇ClF₂N₂S 260.69 Antibacterial; halogen-enhanced reactivity
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazole linked to pyrazole C₁₄H₁₄N₄S 270.35 Antiproliferative activity; hybrid scaffold

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl or halogen substituents (e.g., Cl, F) exhibit enhanced metabolic stability and target affinity due to electron-withdrawing effects .
  • Hybrid Scaffolds : Linking thiazole to pyrazole (as in ) introduces additional hydrogen-bonding sites, broadening biological activity spectra.

Q & A

Basic: What are the common synthetic routes for 5-(Naphthalen-1-yl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclocondensation of naphthalen-1-yl thiourea derivatives with α-haloketones. For instance, cyclization reactions using NaOH and I₂ in KI under reflux in ethanol have been reported to yield thiazole derivatives efficiently . Alternative approaches involve diazotization and coupling reactions, as demonstrated in the synthesis of structurally similar thiazolylazo compounds . Thiosemicarbazide intermediates may also serve as precursors, followed by cyclization under acidic or basic conditions .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization involves systematic variation of solvent polarity , temperature , and catalyst loading . For example, ethanol as a solvent under reflux with I₂ as a catalyst achieved yields >70% for analogous oxadiazole derivatives . Design of Experiments (DOE) methodologies, such as factorial designs, can identify critical parameters (e.g., molar ratios, reaction time). Kinetic studies using in-situ FTIR or HPLC monitoring may further refine reaction trajectories .

Basic: Which analytical techniques are essential for structural confirmation?

  • X-ray crystallography provides definitive proof of molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns observed in thiazole derivatives) .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemistry, while IR spectroscopy confirms functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

Advanced: What mechanistic insights exist for thiazole ring formation in this compound?

The mechanism likely proceeds via nucleophilic attack by the thiourea sulfur on the α-carbon of a ketone, followed by cyclization and elimination of H₂O or HCl. Iodine-mediated pathways (e.g., I₂/KI) may facilitate oxidation or act as a Lewis acid to stabilize intermediates . Computational studies (DFT or MD simulations) can map energy barriers for key steps, while isotopic labeling (e.g., ¹³C) tracks bond formation .

Basic: How is the biological potential of this compound evaluated?

Standard in vitro assays include:

  • Anticancer activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Antioxidant capacity : DPPH radical scavenging or FRAP assays . Dose-response curves and positive controls (e.g., doxorubicin, ascorbic acid) ensure reliability.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Naphthalene modifications : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to probe π-stacking interactions .
  • Thiazole core alterations : Replace the amine group with alkyl/aryl substituents or incorporate heterocyclic fused rings .
  • Bioisosteric replacements : Substitute sulfur in the thiazole ring with oxygen (oxazole) or selenium (selenazole) to assess electronic effects .

Data Contradiction: How to resolve discrepancies in biological activity data?

  • Assay standardization : Ensure consistent cell passage numbers, culture media, and incubation times .
  • Compound purity : Verify via HPLC (>95%) to exclude impurities affecting activity .
  • Statistical validation : Use ANOVA or t-tests to assess significance across replicates. Meta-analyses of published data (e.g., IC₅₀ ranges) may highlight contextual factors (e.g., cell line specificity) .

Analytical Challenges: How to address overlapping NMR signals in complex derivatives?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • 2D NMR : HSQC correlates ¹H-¹³C couplings, while NOESY identifies spatial proximities .
  • Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening .

Advanced: What computational methods support the study of this compound?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .
  • MD simulations : Assess stability in biological membranes or solvation dynamics .

Basic: What are the key safety considerations during synthesis?

  • Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment for reactions involving volatile solvents .
  • Emergency protocols : Neutralize acid/base spills immediately and maintain eyewash stations .

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